[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
CAS No.: 690632-10-1
VCID: VC3843625
Molecular Formula: C11H10ClF3N2S
Molecular Weight: 294.72 g/mol
* For research use only. Not for human or veterinary use.
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride - 690632-10-1](/images/structure/VC3843625.png)
Description |
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine hydrochloride is a chemical compound that belongs to the thiazole family, which is known for its diverse biological activities. This compound is particularly interesting due to its structural features, including a trifluoromethyl group attached to a phenyl ring linked to a thiazole ring. The hydrochloride salt form is commonly used to enhance solubility and stability in aqueous solutions. Biological ActivitiesWhile specific biological activities of [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine hydrochloride are not detailed in the available literature, compounds with similar structures often exhibit potential in pharmaceutical applications due to their ability to interact with biological targets. Thiazole derivatives are known for their antimicrobial, anticancer, and antiviral properties . Synthesis and PreparationThe synthesis of [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethylphenyl group. The hydrochloride salt can be prepared by reacting the free base with hydrochloric acid. Research Findings
Table 2: Comparison with Related Compounds |
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CAS No. | 690632-10-1 |
Product Name | [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride |
Molecular Formula | C11H10ClF3N2S |
Molecular Weight | 294.72 g/mol |
IUPAC Name | [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10;/h1-4,6H,5,15H2;1H |
Standard InChIKey | FWELHPZJURGPIV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl |
Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl |
PubChem Compound | 2794764 |
Last Modified | Aug 16 2023 |
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